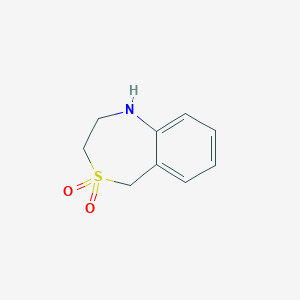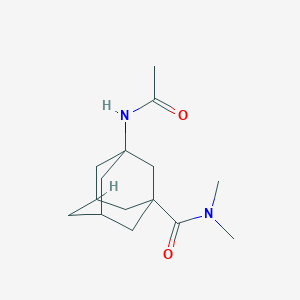
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid, also known as PPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPAC is a pyridine derivative that belongs to the class of heterocyclic compounds. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which may improve cognitive function.
Mécanisme D'action
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. This compound also has antioxidant properties, which may protect neurons from oxidative stress, a factor that is implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. This compound has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. These effects may be due to its inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and butyrylcholinesterase, its antioxidant properties, and its ability to improve cognitive function. However, this compound also has limitations, including its low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on 2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid. One direction is to study its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another direction is to investigate the optimal dose and administration of this compound for maximum therapeutic effect. Additionally, further research is needed to understand the long-term effects of this compound on cognitive function and neuronal health. Finally, the development of more efficient methods for synthesizing this compound may improve its availability for research and potential therapeutic use.
Méthodes De Synthèse
2-(3-Phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid is synthesized using various methods, including the reaction of 2-aminopyridine with 3-bromobenzaldehyde in ethanol, followed by the addition of sodium borohydride. Another method involves the reaction of 2-aminopyridine with 3-chlorobenzaldehyde in ethanol, followed by the addition of sodium borohydride. These methods produce this compound with a yield of around 50-60%.
Propriétés
IUPAC Name |
2-(3-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(20)14-7-4-9-17-15(14)18-10-8-13(11-18)12-5-2-1-3-6-12/h1-7,9,13H,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXHZKQMODPLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![4-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458239.png)

![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)


![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
methanone](/img/structure/B7458275.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)


![5-(4-Bromophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride](/img/structure/B7458310.png)
![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)